4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide
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Overview
Description
Scientific Research Applications
Isoxazole Derivatives in Medicinal Chemistry
Isoxazole derivatives, including 4-isoxazolines, have shown significant biological and medicinal properties. These compounds are excellent intermediates for synthesizing numerous heterocycles and undergo several chemical transformations. They have been synthesized through a variety of methods, including a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under different catalysts and conditions. The rich reactivity of these heterocycles makes them interesting building blocks for synthesizing both cyclic and acyclic compounds, indicating their potential utility in drug development and organic synthesis (Melo, 2010).
Hydroxycinnamic Acids: Structure-Activity Relationships
Hydroxycinnamic acids (HCAs) have been recognized for their significant biological properties, including antioxidant activities. Studies focused on the structure-activity relationships (SARs) of HCAs have used medicinal chemistry to generate more potent antioxidant molecules. These investigations concluded that the presence of ortho-dihydroxy phenyl group (catechol moiety) is significant for antioxidant activity, while the presence of three hydroxy groups does not necessarily improve the activity. This optimization of molecular leads is crucial in modern medicinal chemistry, suggesting that similar SAR studies could be beneficial for understanding and enhancing the biological activities of compounds like 4-Hydroxy-N-[3-(Trifluoromethyl)Phenyl]Dihydro-2(3H)-Isoxazolecarboxamide (Razzaghi-Asl et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the nf-κb pathway .
Biochemical Pathways
The compound is known to affect the NF-κB signaling pathway . The NF-κB pathway is a complex signal transduction pathway that plays a key role in regulating immune response, inflammation, cell growth, and survival.
Result of Action
Similar compounds have been found to inhibit the nf-κb pathway, which could potentially lead to effects on cell growth and survival .
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and degradation over time .
Dosage Effects in Animal Models
The effects of 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide vary with different dosages in animal models
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Properties
IUPAC Name |
4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)7-2-1-3-8(4-7)15-10(18)16-5-9(17)6-19-16/h1-4,9,17H,5-6H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMBWHXFYQIPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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